Ortho- vs. Para-Methoxy Positional Isomerism: 7.6-Fold Difference in Kynureninase Turnover Number
The ortho-methoxy substituent on the benzoyl ring of 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid profoundly suppresses catalytic turnover by Pseudomonas fluorescens kynureninase compared to the para-methoxy isomer. The turnover number (kcat) for the ortho-methoxy compound is 0.05 s⁻¹, versus 0.38 s⁻¹ for the para-methoxy analog—a 7.6-fold difference measured under identical conditions (37 °C, 0.04 M potassium phosphate, pH 7.8) . This difference arises because electron-donating substituents at the ortho position alter the rate-determining step of the kynureninase-catalyzed hydrolytic cleavage, as demonstrated in a systematic Hammett analysis of substituted beta-benzoylalanines .
| Evidence Dimension | Enzymatic turnover number (kcat) with Pseudomonas fluorescens kynureninase |
|---|---|
| Target Compound Data | kcat = 0.05 s⁻¹ |
| Comparator Or Baseline | 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid (para-methoxy isomer): kcat = 0.38 s⁻¹ |
| Quantified Difference | 7.6-fold lower turnover for the ortho-methoxy (2-methoxy) compound |
| Conditions | Pseudomonas fluorescens kynureninase, 37 °C, 0.04 M potassium phosphate buffer, pH 7.8 |
Why This Matters
Investigators requiring a slow-turnover substrate or inhibitor of kynureninase must select the ortho-methoxy isomer; the para isomer is a relatively good substrate and will not provide sustained enzyme inhibition.
- [1] Kumar S, Gawandi VB, Capito N, Phillips RS. Substituent effects on the reaction of beta-benzoylalanines with Pseudomonas fluorescens kynureninase. Biochemistry. 2010;49(36):7913-7919. doi:10.1021/bi100856t. PMID: 20690660. Data also curated in BRENDA (Literature Reference 718881). View Source
